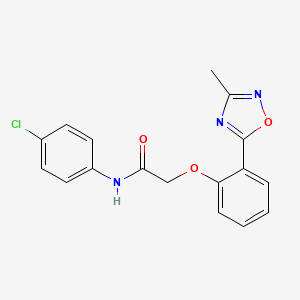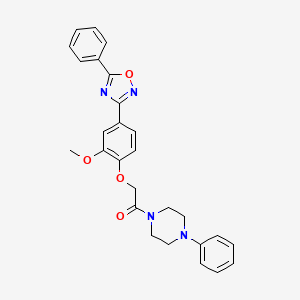
(E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide, also known as AF-16, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has also been found to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
(E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and anti-inflammatory activity. (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. Additionally, (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been shown to protect neurons from oxidative stress and neurotoxicity, suggesting its potential as a neuroprotective agent. Furthermore, (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
(E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high purity, and potential applications in various scientific research fields. However, there are also some limitations to using (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide in lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide, including further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide derivatives and analogs could be synthesized and evaluated for their potential biological activities. Furthermore, the development of novel drug delivery systems could enhance the efficacy and safety of (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide for clinical applications.
Synthesis Methods
(E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide was synthesized using a simple and efficient one-pot reaction. The starting materials, furan-2-carbaldehyde and azepan-1,2-dione, were reacted with hydrazine hydrate and acetic anhydride in ethanol at room temperature. The resulting product was purified by recrystallization to obtain pure (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide. This synthesis method has been optimized to produce high yields and purity of (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide.
Scientific Research Applications
(E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been studied for its potential applications in various scientific research fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, suggesting its potential as a novel anticancer agent. Additionally, (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, (E)-2-(azepan-1-yl)-N'-(furan-2-ylmethylene)-2-oxoacetohydrazide has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-furan-2-ylmethylideneamino]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(15-14-10-11-6-5-9-19-11)13(18)16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2,(H,15,17)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWSDZHUIYCCZ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
